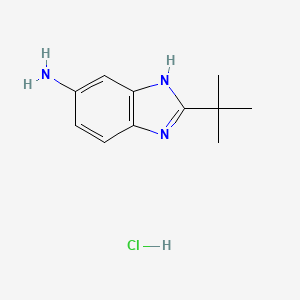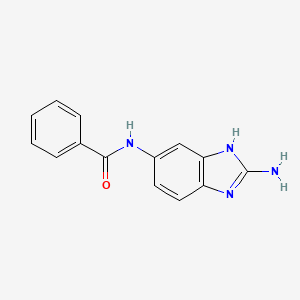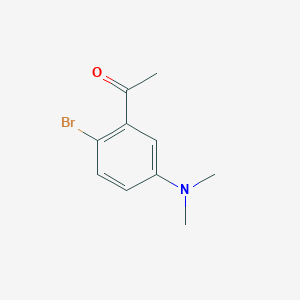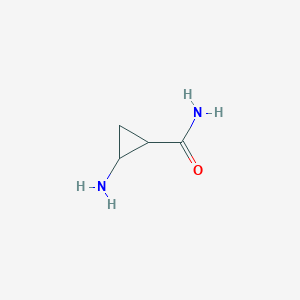![molecular formula C11H31NO2Si3 B11734615 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)
2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane: is a complex organosilicon compound This compound is characterized by its unique structure, which includes multiple silicon atoms and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane typically involves the reaction of organosilicon precursors with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylamino group or other functional groups are oxidized.
Reduction: Reduction reactions may involve the reduction of specific functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride may be used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
科学研究应用
Chemistry: In chemistry, 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane is used as a precursor for the synthesis of other organosilicon compounds. It is also studied for its unique reactivity and properties.
Biology: In biological research, this compound may be used to study the interactions of organosilicon compounds with biological molecules. It can also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, the compound’s potential therapeutic applications are explored. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors.
Industry: In industrial applications, the compound is used in the production of advanced materials, coatings, and adhesives. Its unique properties make it suitable for use in high-performance products.
作用机制
The mechanism of action of 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane involves its interaction with specific molecular targets. The methylamino group and silicon atoms play a crucial role in these interactions. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
相似化合物的比较
2,2,4,6,6-Pentamethylheptane: A branched alkane with similar structural features but lacking the methylamino group and silicon atoms.
N,N-Bis[3-(methylamino)propyl]methylamine: A compound with a similar methylamino group but different overall structure.
Uniqueness: 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane is unique due to its combination of silicon atoms and a methylamino group This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds
属性
分子式 |
C11H31NO2Si3 |
|---|---|
分子量 |
293.62 g/mol |
IUPAC 名称 |
N-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-amine |
InChI |
InChI=1S/C11H31NO2Si3/c1-12-10-9-11-17(8,13-15(2,3)4)14-16(5,6)7/h12H,9-11H2,1-8H3 |
InChI 键 |
ZBPZXFDUBQRMFY-UHFFFAOYSA-N |
规范 SMILES |
CNCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734535.png)
![butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734536.png)
![1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11734546.png)
![(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid](/img/structure/B11734558.png)
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11734573.png)
![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11734589.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734592.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)




